molecular formula C6H10N2O2 B1358002 5,5-Dimethyl-1,3-diazinane-2,4-dione CAS No. 26239-26-9

5,5-Dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B1358002
CAS No.: 26239-26-9
M. Wt: 142.16 g/mol
InChI Key: OCYRSDBUVNSJBS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of diazinane and is characterized by the presence of two methyl groups at the 5th position and a dione functional group at the 2nd and 4th positions

Scientific Research Applications

5,5-Dimethyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-1,3-diazinane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in nitrogen metabolism, leading to altered metabolic fluxes within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic fluxes and gene expression patterns. These temporal effects are important to consider when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects, such as cellular toxicity and altered metabolic fluxes. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic fluxes and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nitrogen-containing compounds, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the reaction of dimethylamine with phosgene, followed by cyclization to form the diazinane ring. Another method includes the reaction of urea with acetone under acidic conditions, leading to the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound. For example, a continuous flow reactor can be used to mix the reactants and control the reaction conditions precisely, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but with a cyclohexane ring instead of a diazinane ring.

    5,5-Dimethyl-1,3-imidazolidine-2,4-dione: Contains an imidazolidine ring and is used in similar applications.

Uniqueness

5,5-Dimethyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)3-7-5(10)8-4(6)9/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYRSDBUVNSJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611768
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26239-26-9
Record name 5,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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